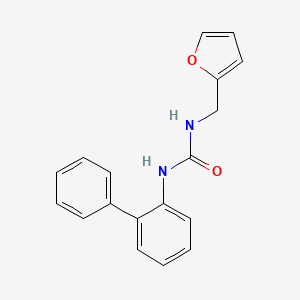
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, also known as FPU-1, is a novel compound with potential applications in scientific research. FPU-1 was first synthesized in 2010 by a team of researchers from the University of California, San Diego. Since then, FPU-1 has been the subject of numerous studies investigating its synthesis, mechanism of action, and potential applications in the field of biochemistry.
Mechanism of Action
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is believed to inhibit PARP by binding to the enzyme's catalytic domain. This prevents PARP from repairing damaged DNA, leading to the accumulation of DNA damage and ultimately cell death. The exact mechanism by which 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea binds to PARP is not yet fully understood, but studies have suggested that it may interact with key amino acid residues in the enzyme's active site.
Biochemical and Physiological Effects:
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have a number of biochemical and physiological effects. In addition to its PARP-inhibiting activity, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to inhibit the activity of other enzymes, including caspase-3 and -7, which play a role in programmed cell death. 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has also been shown to induce apoptosis (cell death) in cancer cells, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One advantage of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is its potency as a PARP inhibitor. Studies have shown that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is more effective at inhibiting PARP than other compounds currently used in research. However, 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea also has some limitations. For example, it has been shown to have poor solubility in water, which can make it difficult to use in some experiments. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential side effects.
Future Directions
There are a number of potential future directions for research on 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. One area of interest is the development of more effective synthesis methods for 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea, with the goal of improving yield and purity. Another area of interest is the investigation of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea's potential as an anticancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea and its potential applications in other areas of biochemistry.
Synthesis Methods
The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea involves the reaction of furan-2-carbaldehyde with 2-phenylbenzene-1,3-diamine in the presence of a catalyst. The resulting product is then treated with urea to yield 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea. The synthesis of 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity.
Scientific Research Applications
1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea has been shown to have potential applications in scientific research, particularly in the field of biochemistry. One study found that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea is a potent inhibitor of the enzyme poly(ADP-ribose) polymerase (PARP), which plays a key role in DNA repair. This suggests that 1-(Furan-2-ylmethyl)-3-(2-phenylphenyl)urea may have applications in cancer research, as cancer cells are often more reliant on PARP for DNA repair than normal cells.
properties
IUPAC Name |
1-(furan-2-ylmethyl)-3-(2-phenylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2/c21-18(19-13-15-9-6-12-22-15)20-17-11-5-4-10-16(17)14-7-2-1-3-8-14/h1-12H,13H2,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AANBPJXPWGZXAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(furan-2-yl)ethyl]-4-methylbenzamide](/img/structure/B7564760.png)

![N,2-dimethyl-5-[(3-methylphenyl)sulfamoyl]benzamide](/img/structure/B7564783.png)
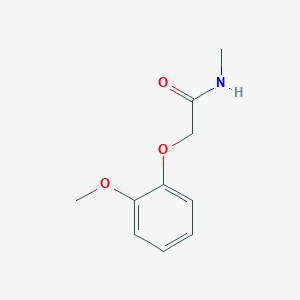
![N-[1-(furan-2-yl)ethyl]cyclobutanecarboxamide](/img/structure/B7564798.png)
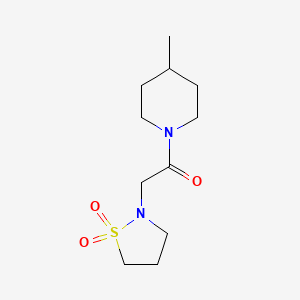
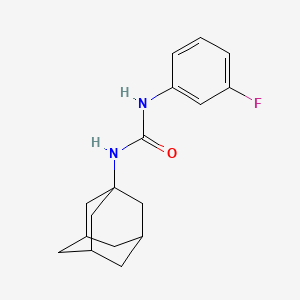
![N-[3-(oxolan-2-ylmethoxy)phenyl]-1-phenylpyrazole-4-carboxamide](/img/structure/B7564813.png)
![N-[(2,3-dichlorophenyl)methyl]-N-methyloxolane-2-carboxamide](/img/structure/B7564815.png)
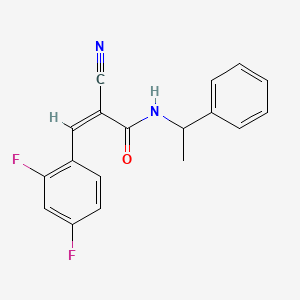
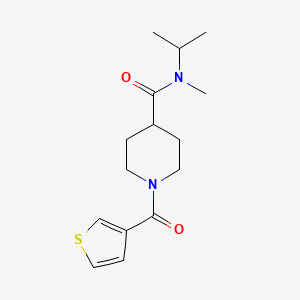

![1-[2-(Dimethylamino)-2-(4-methoxyphenyl)ethyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7564861.png)
